molecular formula C27H17N3OS B10874874 N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide

Cat. No.: B10874874
M. Wt: 431.5 g/mol
InChI Key: RYDPMVYGWXEQEZ-UHFFFAOYSA-N
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Description

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines . The amino group is then diazotized, and the diazonium group is substituted by an azido group without isolating the diazonium salts. Finally, the 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzamide derivatives: Compounds with a benzamide moiety also show similar properties and applications.

Uniqueness

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H17N3OS

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C27H17N3OS/c28-17-23-25(30-26(31)20-14-8-3-9-15-20)24-21(18-10-4-1-5-11-18)16-22(29-27(24)32-23)19-12-6-2-7-13-19/h1-16H,(H,30,31)

InChI Key

RYDPMVYGWXEQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C#N)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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